4α-Methyl-cholest-5-en-3β-ol
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Overview
Description
4α-Methyl-cholest-5-en-3β-ol is a derivative of cholesterol, a major component of all biological membranes. Cholesterol is the principal sterol of higher animals and is found in all body tissues, especially in the brain, spinal cord, and animal fats or oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4α-Methyl-cholest-5-en-3β-ol typically involves the oxidation of 3-hydroxy steroid compounds. One common method includes the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of industrial-grade reagents and equipment to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4α-Methyl-cholest-5-en-3β-ol undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4α-Methyl-cholest-5-en-3β-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4α-Methyl-cholest-5-en-3β-ol involves its role as a sterol derivative. It interacts with cellular membranes, influencing their fluidity and stability. The compound can also participate in signaling pathways related to cholesterol metabolism and homeostasis . Molecular targets include enzymes involved in sterol biosynthesis and transport proteins that regulate cholesterol levels in cells .
Comparison with Similar Compounds
Similar Compounds
Cholesterol (Cholest-5-en-3β-ol): The principal sterol in higher animals, essential for cell membrane structure.
4α-Formyl-4β-methyl-5α-8-cholesten-3β-ol: Another derivative with similar structural features but different functional groups.
Uniqueness
4α-Methyl-cholest-5-en-3β-ol is unique due to its specific methylation at the 4α position, which distinguishes it from other cholesterol derivatives. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
15073-00-4 |
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Molecular Formula |
C₂₈H₄₈O |
Molecular Weight |
400.68 |
Synonyms |
(3S,4S,8S,9S,10R,13R,14S,17R)-4,10,13-Trimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; |
Origin of Product |
United States |
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